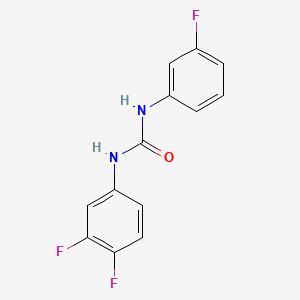

N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

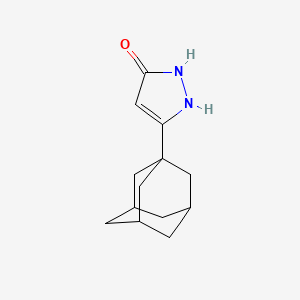

The synthesis of compounds similar to N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea often involves the reaction of fluoro-substituted anilines with isocyanates or other urea-forming reagents. For example, N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) ureas are synthesized from chloro-trifluoromethylaniline and triphosgene in the presence of substituted anilines, a method that could be adapted for the synthesis of N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea by choosing appropriate fluoro-substituted anilines and isocyanates (Liu He-qin, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that the urea group can adopt a planar configuration, which is nearly coplanar with adjacent aromatic rings. This planarity is often stabilized by intramolecular hydrogen bonding. For instance, the crystal structure of a related compound, N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, reveals a planar urea group that is nearly coplanar with the thiadiazole and 4-trifluoromethylbenzene rings, suggesting similar structural characteristics could be expected for N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with fluoro-substituted phenyl groups and urea functionalities can be complex, involving various rearrangements and transformations. An example is the acid-catalyzed rearrangement of N-phenyl-N′-phenoxyurea to biphenyl derivatives, demonstrating the reactivity of similar urea compounds under acidic conditions (Y. Endo, T. Terashima, K. Shudo, 1984).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. For instance, concomitant polymorphs have been observed in 1,3-bis(3-fluorophenyl)urea, suggesting that N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea might also exhibit polymorphism, which can significantly affect its physical properties (C. Capacci-Daniel et al., 2016).

科学的研究の応用

Herbicide Development and Environmental Impact

- Selective Herbicide for Grain Sorghum: N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea and its analogs have been evaluated for their selective herbicidal activity in grain sorghum. These compounds exhibit potent in vitro activity by interfering with photosynthetic electron transport and binding to atrazine sites, correlating well with whole-plant phytotoxicity upon postemergence application. The research also discusses the minimal activity of certain sorghum metabolites, highlighting the compound's selectivity properties (Gardner et al., 1985).

Chemical Synthesis and Molecular Structure

- Crystal Structure of a Benzoylurea Pesticide: Studies on the crystal structure of flufenoxuron, a benzoylurea pesticide, reveal the dihedral angles and three-dimensional architecture formed by hydrogen bonds and π–π interactions. This research provides insights into the molecular design and potential modifications for enhanced activity (Jeon et al., 2014).

Microbial Interaction and Degradation

- Microbial Degradation of Substituted Urea Herbicides: Research into the microbial degradation of substituted urea herbicides, including those similar in structure to N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea, has shown significant differences in degradation rates among various fungi. This study contributes to understanding the environmental fate and potential for bioremediation of such herbicides (Murray et al., 1969).

特性

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLWDNIWXXHNPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)